molecular formula C21H40N2O6Si2 B12392388 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12392388
M. Wt: 472.7 g/mol
InChI Key: FZXFJQVZSQAGPM-DLQOLKKZSA-N
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Description

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring attached to a modified oxolane ring. The compound is characterized by the presence of tert-butyl(dimethyl)silyl groups, which are commonly used as protecting groups in organic synthesis to shield hydroxyl groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the oxolane ring are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Formation of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrimidine precursor.

    Final Assembly: The protected oxolane and pyrimidine intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Deprotection: Removal of the tert-butyl(dimethyl)silyl groups using fluoride ions (e.g., tetrabutylammonium fluoride).

    Oxidation: Oxidation of the hydroxymethyl group to a carboxyl group using oxidizing agents such as Jones reagent.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

    Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.

    Oxidation: Jones reagent (chromic acid in acetone).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Deprotection: The major product is the deprotected hydroxyl compound.

    Oxidation: The major product is the carboxyl derivative.

    Substitution: The major products are substituted pyrimidine derivatives.

Scientific Research Applications

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4-dione
  • (1R,4S)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-yl acetate

Uniqueness: 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of protecting groups and functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C21H40N2O6Si2

Molecular Weight

472.7 g/mol

IUPAC Name

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H40N2O6Si2/c1-20(2,3)30(7,8)28-16-14(13-24)27-18(23-12-11-15(25)22-19(23)26)17(16)29-31(9,10)21(4,5)6/h11-12,14,16-18,24H,13H2,1-10H3,(H,22,25,26)/t14-,16+,17?,18-/m1/s1

InChI Key

FZXFJQVZSQAGPM-DLQOLKKZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H](O[C@H](C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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